molecular formula C10H10O3 B021139 Chroman-6-carboxylic acid CAS No. 103203-84-5

Chroman-6-carboxylic acid

Cat. No.: B021139
CAS No.: 103203-84-5
M. Wt: 178.18 g/mol
InChI Key: IFKANGOXGBPILW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chroman-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde with malonic acid in the presence of a catalyst can yield this compound. Another method involves the use of chromone derivatives, which can be converted to this compound through reduction and subsequent carboxylation reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. Advanced techniques like continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Chroman-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Chroman-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

  • Chroman-2-carboxylic acid
  • Chroman-4-carboxylic acid
  • 6-Hydroxychroman-2-carboxylic acid

Comparison: Chroman-6-carboxylic acid is unique due to the position of the carboxylic acid group on the sixth carbon of the chromane ring. This structural difference can influence its chemical reactivity and biological activity compared to other chromane derivatives. For example, chroman-2-carboxylic acid and chroman-4-carboxylic acid have carboxylic acid groups at different positions, leading to variations in their properties and applications.

Properties

IUPAC Name

3,4-dihydro-2H-chromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKANGOXGBPILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424707
Record name Chroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103203-84-5
Record name 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103203-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1-(3,4-dihydro-2H-chromen-6-yl)ethanone (3.80 g, 22.0 mmol) and sodium hypochlorite [150 mL of a 6.0% aqueous solution, (Clorox brand of bleach)] in a 55° C. oil bath is stirred for 2 h. The mixture (now homogeneous) is cooled to rt and solid sodium bisulfite is added until a clear color persisted. HCl (ca 15 mL of a 6.0 M aqueous solution) is added, followed by extraction with EtOAc. The organic layer is washed with brine, dried (MgSO4), filtered, and concentrated in vacuo to afford 3.10 g (82%) of chromane-6-carboxylic acid as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 12.55, 7.67, 7.6, 6.79, 4.20, 2.77, 1.96-1.90.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these novel compounds interact with their target and what are the downstream effects?

A1: The research highlights that 1-oxo-3-phenyl-isochroman-6-carboxylic acid amides, specifically Compounds 1 and 7, exhibit selective antagonistic activity on the M3 muscarinic acetylcholine receptors []. These receptors are predominantly found in smooth muscles, including those lining the airways. By binding to and inhibiting M3 receptors, these compounds prevent acetylcholine-induced bronchoconstriction, leading to relaxation of the airway smooth muscles and improved airflow [].

Q2: What is the structure-activity relationship (SAR) observed in this class of compounds? How do modifications to the 1-oxo-3-phenyl-isothis compound scaffold affect the compound's activity, potency, and selectivity for M3 receptors?

A2: The research primarily focuses on the identification of two promising compounds through virtual screening and in vitro studies. While the study doesn't delve deep into extensive SAR analysis, it suggests that modifications on the amide group of the 1-oxo-3-phenyl-isothis compound scaffold significantly impact the interaction with the M3 receptor []. Further research exploring various substitutions on the aromatic ring and the amide nitrogen could provide valuable insights into the SAR and guide the development of even more potent and selective M3 antagonists.

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